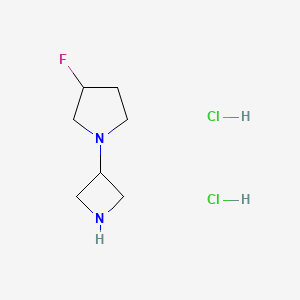
1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
説明
“1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride” is a chemical compound with the CAS Number: 1024589-68-1 . It has a molecular weight of 199.12 . The IUPAC name for this compound is 1-(3-azetidinyl)pyrrolidine dihydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride” is 1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 199.12 . The InChI code provides information about its molecular structure .科学的研究の応用
Antibacterial Agents
- 7-Azetidinylquinolones as Antibacterial Agents : Research on azetidinyl derivatives, such as 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, has shown promising results in creating novel antibacterial agents. These compounds exhibit broad-spectrum activity, particularly against Gram-positive organisms, with improved in vivo efficacy and high blood levels, suggesting potential for further development as antibacterial drugs (Frigola et al., 1993).
Antimicrobial Activities
- Synthesis and Antimicrobial Activity of Schiff’s Base, Azetidinones, and Thiazolidinones : The synthesis of azetidinones and their evaluation for antimicrobial activity has been explored. Specific azetidinone compounds have exhibited excellent to good antibacterial activity compared to reference drugs, highlighting their potential in antimicrobial applications (Mistry, Desai, & Desai, 2016).
Anticancer and Antimicrobial Agents
- Bioactive Fluorenes Based on Azetidinone Analogues : A study on the synthesis of azetidinone analogues based on fluorene moiety has shown that these compounds can be effective as anticancer and antimicrobial agents against multidrug-resistant strains. This research presents a novel class of bioactive agents with significant pharmaceutical potential (Hussein et al., 2020).
Synthesis for Pharmaceutical Compounds
- Synthesis of 3-Fluoropyrrolidines and 3-Fluoroazetidines : A synthetic route for creating 3-fluorinated azaheterocycles, like 3-fluoropyrrolidines and 3-fluoroazetidines, has been described. These compounds serve as important building blocks for pharmaceutical compounds (Piron et al., 2011).
Drug Discovery
- Minisci Reaction for Heteroaryloxetanes and Heteroarylazetidines : The Minisci reaction, a radical addition method, has been used to introduce azetidin-3-yl groups into heteroaromatic bases. This process has significant applications in drug discovery, as demonstrated by introducing azetidine into systems like the EGFR inhibitor gefitinib (Duncton et al., 2009).
Conjugate Addition in Asymmetric Synthesis
- Conjugate Addition of Amines to Chiral 3-Aziridin-2-yl-acrylates : This study showcases the conjugate addition of amines to chiral aziridin-2-yl-acrylates, leading to the asymmetric synthesis of compounds such as 4-amino-5-methylpyrrolidin-2-one. Such processes are crucial in developing unique peptidomimetics and biologically active molecules (Yoon et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(azetidin-3-yl)-3-fluoropyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-6-1-2-10(5-6)7-3-9-4-7;;/h6-7,9H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAPTFRGTLQEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride | |
CAS RN |
1403766-81-3 | |
| Record name | 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



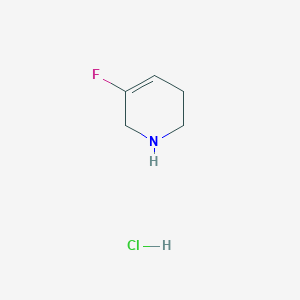
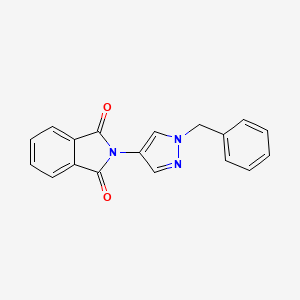
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)
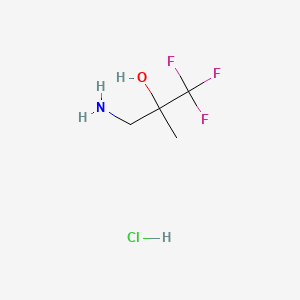
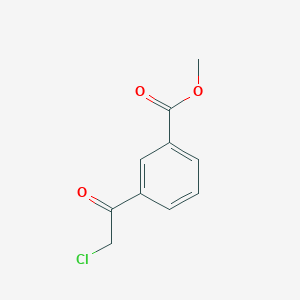
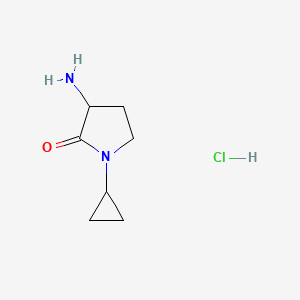
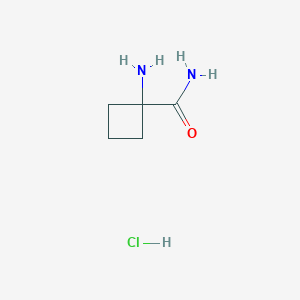
![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)
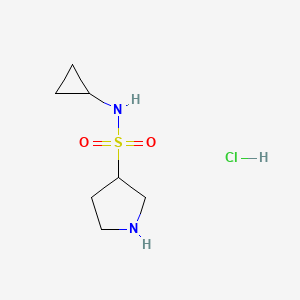
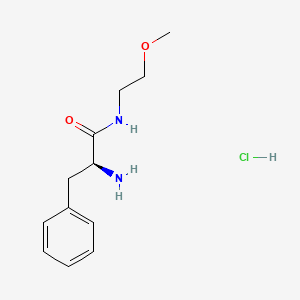
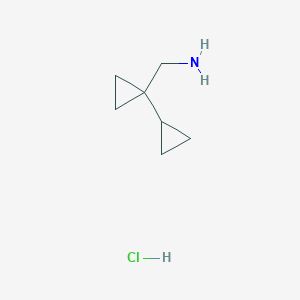
![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)